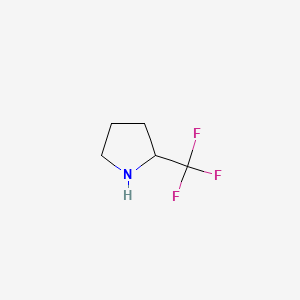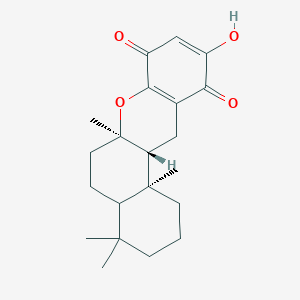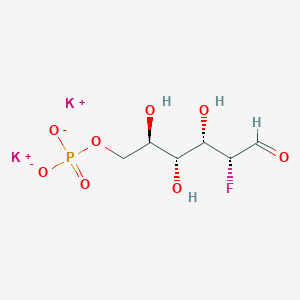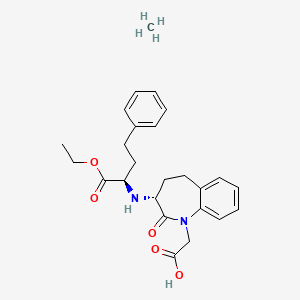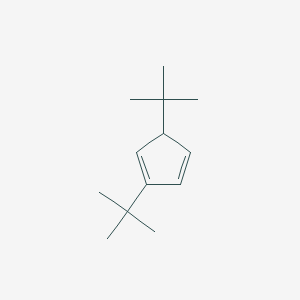
(R,R)-Asenapine Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asenapine Maleate is an antipsychotic drug indicated for the treatment of schizophrenia and bipolar disorders. It is characterized by low aqueous solubility and high permeability, classified as a Class II drug, which results in less than 2% oral bioavailability due to an extensive first-pass effect. Researchers have been exploring various methods to enhance its solubility, dissolution rate, and consequently its bioavailability, such as the development of co-crystals and nanoliposomal platforms (Al-Nimry & Khanfar, 2021).
Synthesis Analysis
The synthesis of Asenapine Maleate involves sophisticated chemical processes aimed at achieving the right chiral configuration and ensuring the stability of the compound. Analytical methods like RP-HPLC have been validated for determining Asenapine Maleate in dissolution media, emphasizing its complex synthesis process and the importance of precise analytical techniques for its evaluation (Al-Nimry & Khanfar, 2021).
Molecular Structure Analysis
Asenapine Maleate's molecular structure significantly influences its pharmacokinetic and pharmacodynamic profile. The molecule exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors due to its unique structure, impacting its effectiveness in treating psychiatric conditions. Studies involving molecular modeling and spectroscopic methods like NMR have been utilized to explore its complex structure (Szabó et al., 2016).
Chemical Reactions and Properties
The chemical properties of Asenapine Maleate, including its reactivity with other compounds and stability under various conditions, have been a subject of research. Stress degradation studies have been conducted to understand its stability, revealing that Asenapine Maleate exhibits considerable stability when subjected to hydrolytic, oxidative, thermal, and photolytic stresses (Managuli et al., 2016).
Physical Properties Analysis
The physical properties of Asenapine Maleate, such as solubility and dissolution rate, play a crucial role in its bioavailability. Techniques to enhance these properties include the preparation of co-crystals and nanoformulations, which have shown to significantly improve its dissolution rate and, subsequently, its bioavailability (Al-Nimry & Khanfar, 2021).
Chemical Properties Analysis
Analytical methods have been developed and validated to accurately determine Asenapine Maleate's concentration in pharmaceutical formulations. These methods, including RP-HPLC and UFLC, are crucial for ensuring the quality and consistency of Asenapine Maleate products (Panda et al., 2015).
科学的研究の応用
Analytical Techniques for Asenapine Maleate
Asenapine maleate's quantification in pharmaceutical and biological matrices is crucial for the development of effective treatments. Advanced analytical techniques, such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry, are widely used for this purpose. These methods are essential for assessing asenapine maleate in various formulations and biological samples, contributing to the development of more precise and accurate pharmaceutical products (Kotak et al., 2021).
Formulation Advances
Significant progress has been made in enhancing asenapine maleate's bioavailability, which is notably poor due to extensive first-pass metabolism. Innovations in formulation, such as ultrasound-mediated transdermal delivery and in situ implants, have shown promise in increasing the bioavailability of asenapine maleate. These advances are crucial for improving therapeutic outcomes in patients with schizoaffective disorders (Suresh et al., 2020).
Preclinical and Clinical Profiles
The preclinical profile of asenapine is notable for its broad pharmacological activity across various neurotransmitter receptors, contributing to its therapeutic efficacy in schizophrenia and bipolar mania. Understanding asenapine's neurochemical, behavioral, and molecular mechanisms is essential for its application in treating these complex disorders (Tarazi & Neill, 2013).
Transdermal Application
The development of a transdermal formulation for asenapine represents a significant advancement in its administration, offering an alternative to sublingual tablets. This new formulation may improve patient compliance and provide a more consistent therapeutic effect, expanding the application of asenapine in treating schizophrenia (Carrithers & El-Mallakh, 2020).
Pharmacological Aspects and Role in Psychiatric Disorders
Asenapine's role in managing psychiatric conditions, particularly bipolar disorders and schizophrenia, is under continuous investigation. Its efficacy, safety, and tolerability profile, alongside its unique mechanism of action, make it a valuable option in psychiatric treatment regimens. Ongoing research aims to further elucidate its potential applications and optimize its use in clinical practice (Reyad & Mishriky, 2019).
Safety And Hazards
This would involve a study of the compound’s safety profile, including its toxicity, potential side effects, and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Each of these sections would involve a thorough review of the scientific literature, and the findings would be presented in a clear, organized manner, with each section serving as a subheading. The analysis would also be tailored to the specific needs and interests of the audience.
特性
CAS番号 |
135883-16-8 |
|---|---|
製品名 |
(R,R)-Asenapine Maleate |
分子式 |
C₂₁H₂₀ClNO₅ |
分子量 |
401.84 |
同義語 |
(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



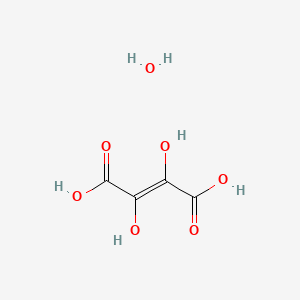
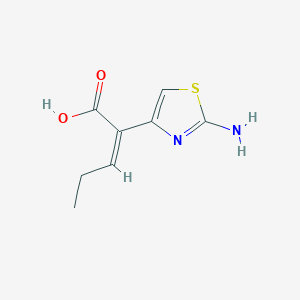
![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
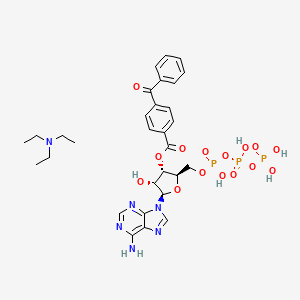
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
